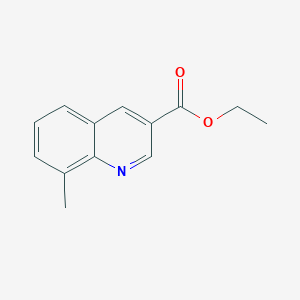

Ethyl 8-methylquinoline-3-carboxylate

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H13NO2 |

|---|---|

Poids moléculaire |

215.25 g/mol |

Nom IUPAC |

ethyl 8-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-10-6-4-5-9(2)12(10)14-8-11/h4-8H,3H2,1-2H3 |

Clé InChI |

ANSOCZAPKSUGDB-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC2=CC=CC(=C2N=C1)C |

Origine du produit |

United States |

Synthetic Methodologies for Ethyl 8 Methylquinoline 3 Carboxylate and Its Derivatives

Classical and Established Synthetic Approaches to Quinoline-3-carboxylates

Long-standing methods for quinoline (B57606) synthesis have proven robust and versatile, providing access to a wide array of derivatives. These classical approaches, including the Friedländer, Gould-Jacobs, Combes, and Pfitzinger reactions, are fundamental to the field of heterocyclic chemistry.

Friedländer Annulation and its Adaptations for Quinoline-3-carboxylic Esters

The Friedländer synthesis is a straightforward and widely used method for constructing the quinoline ring system. wikipedia.orgresearchgate.net It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org The reaction can be catalyzed by acids (such as trifluoroacetic acid or p-toluenesulfonic acid), bases, or Lewis acids like neodymium(III) nitrate (B79036) hexahydrate. wikipedia.org

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the quinoline product. The second proposed mechanism begins with the formation of a Schiff base between the amino group of the benzaldehyde (B42025) or benzoketone and the carbonyl group of the other reactant, which then undergoes an intramolecular aldol-type condensation to yield the final quinoline. wikipedia.org

To specifically synthesize quinoline-3-carboxylic esters, the reaction is adapted by using a β-keto ester as the methylene-containing component. This provides the necessary carboxylate functionality at the 3-position of the resulting quinoline ring. A variety of catalysts, including ceric ammonium (B1175870) nitrate and molecular iodine, have been shown to be effective in promoting this annulation under mild conditions. nih.gov

| Reactant A | Reactant B | Catalyst Examples | Product Type |

| 2-Aminobenzaldehyde | Ethyl acetoacetate (B1235776) | Trifluoroacetic acid, p-Toluenesulfonic acid, Iodine | Quinoline-3-carboxylic ester |

| 2-Aminobenzophenone | Ethyl benzoylacetate | Lewis acids (e.g., Nd(NO₃)₃·6H₂O) | Substituted quinoline-3-carboxylic ester |

Gould–Jacobs Reaction and Subsequent Modifications

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be further modified to produce a range of quinoline derivatives. wikipedia.orgdrugfuture.com The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgdrugfuture.com This initial step forms an anilidomethylenemalonic ester intermediate. wikipedia.org

Subsequent thermal cyclization of this intermediate, often at high temperatures, leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The resulting ester can then be saponified to the corresponding carboxylic acid, which can be decarboxylated upon heating to yield a 4-hydroxyquinoline. wikipedia.org The mechanism of the cyclization step is a 6-electron electrocyclic reaction. wikipedia.org Microwave irradiation has been employed to significantly shorten reaction times and improve yields. ablelab.eu

| Aniline Derivative | Malonic Ester Derivative | Key Intermediate | Final Product (after hydrolysis and decarboxylation) |

| Aniline | Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | 4-Hydroxyquinoline |

| m-Toluidine | Diethyl ethoxymethylenemalonate | (m-Toluidino)methylenemalonic ester | 4-Hydroxy-7-methylquinoline |

Combes Synthesis for Disubstituted Quinolines

The Combes synthesis is a classic method for preparing 2,4-disubstituted quinolines. iipseries.orgwikiwand.com This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. wikipedia.orgquimicaorganica.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring, followed by dehydration to yield the substituted quinoline. wikiwand.comwikipedia.org

The mechanism involves three main steps:

Protonation of a carbonyl group of the β-diketone, followed by nucleophilic attack by the aniline and subsequent dehydration to form a Schiff base. wikipedia.org

Tautomerization of the Schiff base to an enamine, which is then protonated by the acid catalyst. wikipedia.org

A rate-determining annulation (ring-closing) step, followed by proton transfer and dehydration to afford the final quinoline product. wikipedia.org

Concentrated sulfuric acid is a commonly used catalyst for this reaction. wikipedia.org The regioselectivity of the cyclization is influenced by both steric and electronic effects of the substituents on the aniline ring. wikiwand.com

Pfitzinger Reaction for Quinoline-4-carboxylic Acids

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical reaction that produces substituted quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. iipseries.orgwikipedia.org This method is particularly useful for accessing quinolines with a carboxylic acid group at the 4-position. jocpr.com

The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which is in equilibrium with its enamine tautomer. wikipedia.org The enamine subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org The reaction is known to work well with enolizable ketones. jocpr.com An improved Pfitzinger reaction has been developed for the direct synthesis of quinoline-4-carboxylic esters in a one-step process under mild conditions. thieme-connect.com

Modern and Advanced Synthetic Strategies for Ethyl 8-Methylquinoline-3-carboxylate Core Structures

In addition to the classical methods, contemporary organic synthesis has introduced more advanced and efficient strategies for constructing the quinoline core. These modern approaches often feature higher atom economy, milder reaction conditions, and novel reaction pathways.

Domino Processes Utilizing Arylmethyl Azides and Ethyl 3-Ethoxyacrylate

A modern and convenient synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters involves a domino process starting from arylmethyl azides. rsc.orgnih.gov This method employs an acid-promoted rearrangement of the arylmethyl azide (B81097) to generate an N-aryl iminium ion. nih.gov

This reactive intermediate then undergoes an addition reaction with ethyl 3-ethoxyacrylate. rsc.org The subsequent steps in this domino sequence include an intramolecular electrophilic aromatic substitution, an elimination step, and a final oxidation to furnish the quinoline product in moderate to excellent yields. nih.gov This process is advantageous as it allows for the construction of the quinoline ring system in a single operational sequence from readily available starting materials. rsc.org

| Arylmethyl Azide | Reagent | Key Steps | Product |

| Benzyl azide | Ethyl 3-ethoxyacrylate | Acid-promoted rearrangement, Addition, Intramolecular electrophilic aromatic substitution, Elimination, Oxidation | Ethyl quinoline-3-carboxylate |

| 2-Methylbenzyl azide | Ethyl 3-ethoxyacrylate | Acid-promoted rearrangement, Addition, Intramolecular electrophilic aromatic substitution, Elimination, Oxidation | This compound |

Reductive Cyclization of o-Nitrobenzaldehydes with 3,3-Diethoxypropionic Acid Ethyl Ester

A direct and efficient one-step procedure has been developed for the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters. acs.org This method involves the reductive cyclization of various substituted o-nitrobenzaldehydes with the inexpensive and commercially available 3,3-diethoxypropionic acid ethyl ester. acs.org The reaction is typically carried out using stannous chloride dihydrate (SnCl₂·2H₂O) in refluxing ethanol. acs.org This approach is a modification of the Friedländer synthesis, overcoming the limitation of the availability of 2-aminobenzaldehydes by generating them in situ from the corresponding nitro compounds. nih.gov The use of iron in acetic acid has also been reported for the reduction of 2-nitrobenzaldehydes in the presence of active methylene (B1212753) compounds to produce substituted quinolines in high yields. nih.gov This iron-promoted reductive cyclization can also be applied to the synthesis of 3-arylquinolines from o-nitrobenzaldehydes and β-nitrostyrenes. scispace.com

| Reactants | Reagent/Catalyst | Solvent | Condition | Product | Reference |

|---|---|---|---|---|---|

| o-Nitrobenzaldehydes, 3,3-Diethoxypropionic acid ethyl ester | SnCl₂·2H₂O | Ethanol | Reflux | 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters | acs.org |

| 2-Nitrobenzaldehydes, Active methylene compounds | Fe/AcOH | Acetic Acid | 95–110 °C | Substituted quinolines | nih.gov |

Palladium-Catalyzed Carbonylation of 1-(2-Aminoaryl)-2-Yn-1-Ols

A versatile method for synthesizing quinoline-3-carboxylic esters involves the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. figshare.comnih.gov These starting materials are readily prepared through the Grignard reaction between 1-(2-aminoaryl)ketones and alkynylmagnesium bromides. nih.gov Under oxidative conditions, using a palladium iodide (PdI₂) and potassium iodide (KI) catalytic system with a carbon monoxide and air mixture, the 1-(2-aminoaryl)-2-yn-1-ols undergo a 6-endo-dig cyclization. figshare.comnih.gov This is followed by dehydration and oxidative methoxycarbonylation to yield quinoline-3-carboxylic esters in fair to good yields. nih.gov A similar copper- or palladium-catalyzed cyclodehydration of these substrates can also produce substituted quinolines. nih.gov

| Catalyst System | Oxidant | Solvent | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|---|

| 2 mol % PdI₂, 20 mol % KI | CO/air (4:1 mixture) | Methanol (MeOH) | 100 °C | 80 atm | 45-70% | figshare.comnih.gov |

Cascade Benzylation/Propargylation-Cyclization Reactions

A novel approach for the synthesis of highly substituted 3-quinolinecarboxylic esters utilizes an iron(III) chloride (FeCl₃)-catalyzed cascade reaction. ustc.edu.cnnih.gov This method involves the reaction of 2-amino-aryl alcohols with β-ketoesters through a tandem benzylation-cyclization process, yielding the corresponding 3-quinolinecarboxylic esters in good to high yields. ustc.edu.cnnih.gov A proposed mechanism involves the formation of a carbocation intermediate from the 2-aminoarylmethyl alcohol, followed by nucleophilic attack of an activated enol from the β-ketoester, cyclization, and subsequent air oxidation to form the quinoline ring. ustc.edu.cn This methodology can be extended to a propargylation-cyclization cascade by reacting 2-nitrophenyl propargyl alcohols with β-ketoesters in the presence of FeCl₃ and SnCl₂ to produce 4-alkyne-3-quinolinecarboxylic esters. ustc.edu.cnnih.govfigshare.com

One-Pot Multicomponent Reactions for Quinoline Carboxylates

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like quinoline carboxylates in a single step. researchgate.net A three-component cascade annulation of readily available aryl diazonium salts, nitriles, and alkynes provides an additive-free and rapid synthesis of multiply substituted quinolines. organic-chemistry.org This reaction is believed to proceed through the formation of N-arylnitrilium salts which then undergo cycloaddition with alkynes. organic-chemistry.org Another one-pot protocol for synthesizing quinoline-2-carboxylates starts from β-nitroacrylates and 2-aminobenzaldehydes. mdpi.com This process involves a sequence of an aza-Michael addition, an intramolecular Henry reaction, dehydration, and finally elimination of nitrous acid to achieve aromatization. mdpi.com

Cyclocondensation of Isatoic Anhydride with Ethyl Acetoacetate

A convenient two-step synthesis for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed, starting from commercially available 2-aminobenzoic acids. nih.govnih.gov In the first step, the anthranilic acids are converted to isatoic anhydrides. nih.govresearchgate.net Subsequently, these anhydrides react with the sodium enolate of ethyl acetoacetate in N,N-dimethylacetamide to form the substituted quinolines. nih.govnih.gov This method is a modification of the Coppola quinoline synthesis, where sodium hydroxide is used to generate the enolate instead of sodium hydride. nih.gov A plausible mechanism suggests that the enolate of ethyl acetoacetate regioselectively attacks the more electrophilic ester carbonyl of the isatoic anhydride, leading to a tetrahedral intermediate that ultimately cyclizes to form the quinoline ring. nih.gov

Regioselective Synthesis and Functionalization Strategies

Achieving specific substitution patterns on the quinoline ring is a significant challenge in synthetic chemistry. The electronic properties and steric hindrance of the quinoline nucleus often dictate the position of functionalization.

Strategies for Achieving Specific Substitutions at the 8-Position

The functionalization of the C-8 position of quinoline is particularly challenging due to inherent steric hindrance and electronic inaccessibility. rsc.org Despite these difficulties, several strategies have been developed for the selective introduction of functional groups at this position. rsc.org

Transition-metal-catalyzed reactions are at the forefront of C-8 functionalization. rsc.org For instance, Rh(III)-catalyzed regioselective methylation of the unactivated C(sp³)–H bond of 8-methylquinolines has been described using organoboron reagents. acs.orgacs.org This reaction proceeds through a five-membered rhodacycle intermediate and provides monomethylated products with excellent regioselectivity. acs.orgacs.org A variety of substituted 8-methylquinolines are compatible with this method, tolerating substituents like methyl, methoxy (B1213986), and halogens at other positions on the quinoline core. acs.org

Another strategy involves an iodine-magnesium exchange reaction on 8-iodoquinolines. This allows for the formation of a reactive quinolylmagnesium intermediate which can then react with various electrophiles to introduce functionality selectively at the 8-position. thieme-connect.com The development of methods for the regioselective direct C-H functionalization of quinoline derivatives is of high importance to achieve atom- and step-economical synthesis of diverse quinoline-containing compounds. nih.gov

| Substrate | Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 8-Methylquinoline (B175542) | Potassium methyltrifluoroborate | [CpRhCl₂]₂, AgSbF₆, AgOAc | 8-Ethylquinoline | 81% | acs.org |

| 3,8-Dimethylquinoline | Potassium methyltrifluoroborate | [CpRhCl₂]₂, AgSbF₆, AgOAc | 3-Methyl-8-ethylquinoline | 67% | acs.org |

| 6-Chloro-8-methylquinoline | Potassium methyltrifluoroborate | [CpRhCl₂]₂, AgSbF₆, AgOAc | 6-Chloro-8-ethylquinoline | 82% | acs.org |

| 7-Methoxy-8-methylquinoline | Potassium methyltrifluoroborate | [CpRhCl₂]₂, AgSbF₆, AgOAc | 8-Ethyl-7-methoxyquinoline | 42% | acs.org |

Directed C-H Activation and Functionalization of 8-Methylquinolines

The methyl group at the 8-position of the quinoline ring serves as a handle for directed C-H activation, a powerful strategy that allows for the precise introduction of new functional groups. This approach leverages the coordinating ability of the quinoline nitrogen to direct a metal catalyst to a specific C-H bond, enabling reactions that would otherwise be unselective.

Transition Metal-Catalyzed C(sp³)–H Alkylation with Olefins

Transition metal catalysis provides an efficient means for the alkylation of the C(sp³)–H bonds of the 8-methyl group in quinolines. This transformation is highly atom-economical as it directly couples C-H bonds with olefins. Various transition metals, including rhodium and palladium, have been successfully employed to catalyze these reactions, offering pathways to a diverse range of functionalized quinoline derivatives. mdpi.com

Palladium(II)-Catalyzed C(sp³)–H Activation in Quinoline Derivatives

Palladium(II) catalysts are effective for the directed C(sp³)–H activation of 8-methylquinolines. These reactions can be used to introduce a variety of functional groups. For instance, palladium-catalyzed nitration of 8-methylquinolines using tert-butyl nitrite (B80452) as the nitrogen source provides 8-(nitromethyl)quinolines in moderate to excellent yields. acs.org Furthermore, palladium catalysis can achieve the biarylation of the 8-methyl group using cyclic diaryliodonium salts as the arylating agents. nih.gov Another notable application is the alkylation of 8-methylquinolines with aziridines, which proceeds through a sequential C–H and C–N bond activation to yield functionalized γ-quinolinylpropylamines. rsc.org

Below is a table summarizing the palladium-catalyzed C(sp³)–H functionalization of 8-methylquinolines:

| Catalyst System | Coupling Partner | Functional Group Introduced | Reference |

| Palladium Acetate | tert-Butyl Nitrite | Nitromethyl | acs.org |

| Palladium Catalyst | Cyclic Diaryliodonium Salts | Biaryl | nih.gov |

| Palladium Catalyst | Aziridines | γ-Aminoalkyl | rsc.org |

Rhodium(III)-Catalyzed C(sp³)–H Alkylation

Rhodium(III) catalysts have proven to be particularly effective for the C(sp³)–H alkylation of 8-methylquinolines with various olefins. These reactions often exhibit high regioselectivity and functional group tolerance. For example, the rhodium(III)-catalyzed cross-coupling of 8-methylquinolines with maleimides provides a direct route to succinimide-functionalized quinolines. acs.orgfigshare.comresearchgate.net This method represents a significant advancement as it is one of the first examples of catalytic C(sp³)–H functionalization with maleimides. acs.orgfigshare.comresearchgate.net

Similarly, α,β-unsaturated carbonyl compounds can be used as coupling partners in rhodium(III)-catalyzed reactions to produce γ-quinolyl carbonyl compounds under mild conditions and without the need for an external oxidant. researchgate.net These reactions are characterized by their high atom economy and broad substrate scope. researchgate.net The versatility of rhodium(III) catalysis is further demonstrated by the heteroarylation of 8-methylquinolines, integrating a C(sp³)–H activation and cyclization cascade to form complex structures like 8-(indol-3-yl)methyl-quinolines. rsc.org

The following table provides an overview of Rhodium(III)-catalyzed alkylation of 8-methylquinolines:

| Catalyst System | Olefin Partner | Product Type | Reference |

| [CpRhCl₂]₂/AgSbF₆ | Maleimides | Succinimide derivatives | acs.orgfigshare.comresearchgate.net |

| Rhodium(III) catalyst | α,β-Unsaturated Carbonyls | γ-Quinolyl carbonyls | researchgate.net |

| CpRh(III) catalyst | - | 8-(Indol-3-yl)methyl-quinolines | rsc.org |

Derivatization from this compound

Starting from this compound, further structural modifications can be achieved through reactions involving the ester group and the quinoline ring. These derivatizations are essential for creating a library of compounds for various applications.

Ester Hydrolysis and its Impact on Subsequent Derivatization

The ethyl ester group at the 3-position of the quinoline ring can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under basic or acidic conditions. The resulting 8-methylquinoline-3-carboxylic acid is a versatile intermediate for further derivatization. For instance, a one-pot synthesis involving the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines followed by hydrolysis yields carboxyl-substituted bisquinoline systems. researchgate.net The carboxylic acid functionality opens up possibilities for amide bond formation and other transformations, significantly expanding the accessible chemical space.

Halogenation and Cross-Coupling Reactions for C-4, C-6, and C-7 Functionalization

The quinoline ring of this compound can be functionalized at various positions through halogenation followed by cross-coupling reactions. Halogenation provides a handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. A metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.orgresearchgate.net This method is highly general and often proceeds with complete regioselectivity. rsc.orgresearchgate.net

While direct halogenation at the C-4, C-6, and C-7 positions of the 8-methylquinoline-3-carboxylate scaffold is less documented, the synthesis of halo-substituted quinolines is a common strategy to enable subsequent cross-coupling reactions. For example, the preparation of 7-chloroquinoline-8-carboxylic acids has been reported. google.com Halogenated quinolines are versatile substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. These reactions are instrumental in building molecular complexity and synthesizing novel quinoline derivatives.

Introduction of Complex Substituents at the Quinoline Ring System

The functionalization of the quinoline core is a critical area of research, enabling the synthesis of derivatives with tailored electronic, steric, and pharmacological properties. For a scaffold such as this compound, the introduction of complex substituents can be achieved through various modern synthetic methodologies. These methods primarily focus on forming new carbon-carbon and carbon-heteroatom bonds at various positions of the quinoline ring. Key strategies include transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, which offer high efficiency and broad substrate scope. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the quinoline nucleus. researchgate.net These reactions typically require a pre-functionalized quinoline, often a haloquinoline (e.g., bromo- or chloro-derivative), which reacts with a coupling partner in the presence of a palladium catalyst and a base. mdpi.comnih.gov

One of the most widely used methods is the Suzuki cross-coupling reaction, which forms a new carbon-carbon bond between a haloquinoline and an organoboron compound. mdpi.com This reaction is valued for its mild conditions and tolerance of various functional groups. For instance, an aryl or heteroaryl group can be introduced by reacting a bromo-substituted this compound with a corresponding boronic acid. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield. mdpi.com

The Heck coupling reaction provides a route to introduce alkenyl substituents by reacting a haloquinoline with an alkene. Similarly, the Sonogashira coupling enables the introduction of alkynyl groups using a terminal alkyne as the coupling partner. These reactions expand the diversity of accessible derivatives from a common haloquinoline precursor.

| Reaction Type | Quinoline Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | Bromo-quinoline derivative | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | Aryl-substituted quinoline | mdpi.com |

| Heck Coupling | Iodo-aniline (precursor) | α,β-unsaturated carbonyl | Pd(OAc)₂/PPh₃ | NaOAc | DMF | 3-Substituted quinolin-2(1H)-one | nih.gov |

| Sonogashira Coupling | Ethynyl-anilide (precursor) | Aryl halide | Pd(PPh₃)₄/CuI | Et₃N | THF | 3,4-Disubstituted quinolin-2(1H)-one | nih.gov |

Direct C-H Functionalization

In recent years, direct C–H functionalization has emerged as a more atom-economical and efficient strategy, as it circumvents the need for pre-functionalization of the quinoline ring. researchgate.net This approach involves the direct activation of a C-H bond on the quinoline scaffold and subsequent coupling with a reaction partner. Both the benzene (B151609) and pyridine (B92270) rings of the quinoline system can be targeted. numberanalytics.com

Rhodium-catalyzed reactions have been successfully employed for the C–H alkylation of 8-methylquinolines. researchgate.net For example, the C(sp³)–H bond of the 8-methyl group can be activated and made to react with α-diazocarbonyl compounds, leading to the introduction of a more complex alkyl chain at this position. This method is highly valuable for modifying the periphery of the molecule without altering the core structure. researchgate.net

Palladium catalysis is also instrumental in one-pot processes that combine traditional cross-coupling with C-H functionalization. soton.ac.uknih.gov Such methodologies allow for the rapid construction of complex, π-extended frameworks. The quinoline nitrogen atom can act as an internal ligand, directing the catalyst to specific C-H bonds and facilitating the reaction. soton.ac.uk

| Reaction Type | Substrate | Reagent | Catalyst | Key Finding | Reference |

|---|---|---|---|---|---|

| C(sp³)–H Alkylation | 8-Methylquinoline | α-Diazocarbonyl compound | Cp*Rh(III) complex | Successful alkylation at the 8-methyl group under mild conditions. | researchgate.net |

| Cyclopropanation-Ring Expansion | Indole (precursor) | Ethyl halodiazoacetate | Rh₂(esp)₂ | A mild and efficient method for synthesizing ethyl quinoline-3-carboxylates. | beilstein-journals.org |

| One-Pot Cross-Coupling/C-H Functionalization | Quinoline | Various coupling partners | Palladium precatalyst (ligand-free) | The quinoline substrate can act as an N-ligand to facilitate the reaction. | soton.ac.uknih.gov |

Modification of Existing Functional Groups

Beyond functionalizing the quinoline core, complex substituents can also be introduced by transforming the existing functional groups, namely the ethyl ester at the C-3 position and the methyl group at the C-8 position.

The ethyl ester of this compound can be readily converted into a variety of amides through reaction with primary or secondary amines. This amidation is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). lookchem.com This transformation allows for the introduction of a vast range of substituents via the amine component, significantly diversifying the molecular structure.

Furthermore, the 8-methyl group can serve as a handle for further derivatization. As previously mentioned, direct C-H activation can introduce new alkyl groups. researchgate.net Alternatively, radical-mediated reactions or oxidation to an aldehyde or carboxylic acid could provide intermediates for introducing other complex functionalities.

| Initial Group | Reaction | Reagents | Resulting Functional Group | Potential for Complexity | Reference |

|---|---|---|---|---|---|

| 3-Ethyl-carboxylate | Amidation | Amine (R-NH₂), EDC, HOBt | 3-Carboxamide | Introduces diverse 'R' groups from the amine. | lookchem.com |

| 8-Methyl | C(sp³)–H Functionalization | α-Diazocarbonyls, Rh(III) catalyst | 8-Alkylated chain | Lengthens and functionalizes the alkyl substituent. | researchgate.net |

| 2-Methyl (analogue) | Olefination | Aromatic aldehyde, DMU/LTA | 2-Styryl | Introduces substituted styryl moieties. | nih.gov |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments collectively provide a complete picture of the molecular structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of Ethyl 8-methylquinoline-3-carboxylate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The spectrum for this compound exhibits characteristic signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the ethyl ester group, and the methyl group.

Specific signals observed in the ¹H NMR spectrum are:

A singlet at a high chemical shift (around 9.46 ppm), corresponding to the proton at the 2-position of the quinoline ring.

Another singlet further upfield (around 8.79 ppm) is assigned to the proton at the 4-position.

A series of signals in the aromatic region (7.0-8.0 ppm) correspond to the protons on the benzene (B151609) portion of the quinoline ring.

A quartet (around 4.49 ppm) and a triplet (around 1.47 ppm) are characteristic of the ethyl ester group (-OCH₂CH₃).

A singlet in the aliphatic region (around 2.8 ppm) is indicative of the methyl group (-CH₃) at the 8-position.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring, the carbons of the ethyl group, and the methyl carbon.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |

| C=O | - | 165.4 |

| H-2 | 9.46 | - |

| C-2 | - | 150.0 |

| C-3 | - | 123.2 |

| H-4 | 8.79 | - |

| C-4 | - | 149.8 |

| Aromatic CHs | 7.0-8.0 | 126.8-131.8 |

| Quaternary Cs | - | 129.1, 129.4, 138.6 |

| -OCH₂- | 4.49 | 61.5 |

| -CH₃ (ester) | 1.47 | 14.3 |

| -CH₃ (ring) | ~2.8 | ~18.0 |

2D NMR Spectroscopy

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity between the methylene (B1212753) and methyl protons of the ethyl group and the relationships between adjacent protons on the quinoline ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the placement of the ester and methyl groups on the quinoline framework by showing correlations from the H-2/H-4 protons to the ester carbonyl carbon, and from the methyl protons to the C-7, C-8, and C-8a carbons. nih.gov

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₃NO₂), the expected exact mass can be calculated and compared to the experimental value. An observed m/z for the protonated molecule [M+H]⁺ of 216.1019 confirms the molecular formula.

Fragmentation Analysis

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. For this compound, the fragmentation is expected to follow patterns characteristic of esters and quinoline derivatives. libretexts.orgmcmaster.ca

Key expected fragmentation pathways would include:

Loss of the ethoxy group (-OC₂H₅): This would result in a significant fragment ion corresponding to the quinoline-3-carbonyl cation.

Loss of ethylene (B1197577) (-C₂H₄): Through a McLafferty rearrangement, leading to a carboxylic acid fragment.

Cleavage of the entire ester group (-COOC₂H₅): Resulting in an 8-methylquinoline (B175542) cation.

Loss of HCN from the quinoline ring: A characteristic fragmentation of the quinoline core structure. chempap.org

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [C₁₃H₁₄NO₂]⁺ ([M+H]⁺) | 216.1019 | 216.1011 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound will show several characteristic absorption bands that confirm its structure:

C=O Stretch: A strong, sharp absorption band around 1726 cm⁻¹ is indicative of the carbonyl group of the ester.

C-O Stretch: An absorption in the region of 1276 cm⁻¹ corresponds to the C-O single bond stretching of the ester.

Aromatic C=C and C=N Stretches: Multiple absorptions in the 1600-1492 cm⁻¹ region are characteristic of the quinoline ring system.

C-H Stretches: Signals just above 3000 cm⁻¹ are due to aromatic C-H stretching, while those just below 3000 cm⁻¹ (around 2993 cm⁻¹) are from the aliphatic C-H bonds of the ethyl and methyl groups.

Aromatic C-H Bends: Absorptions in the fingerprint region, such as the one around 784 cm⁻¹, can provide information about the substitution pattern on the aromatic ring.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Ester C=O | Stretch | ~1726 |

| Ester C-O | Stretch | ~1276 |

| Aromatic C=C/C=N | Stretch | 1600-1492 |

| Aliphatic C-H | Stretch | ~2993 |

| Aromatic C-H Bend | Out-of-plane | ~784 |

Chromatographic Methods for Purification and Purity Analysis (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for both the purification of this compound after synthesis and for assessing its purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity checks. A small spot of the compound is placed on a silica (B1680970) gel plate, which is then developed in a suitable solvent system (mobile phase). The distance the compound travels up the plate relative to the solvent front (the Rf value) is characteristic of the compound in that specific solvent system. The purity can be assessed by the presence of a single spot. For quinoline derivatives, common mobile phases include mixtures of hexane (B92381) and ethyl acetate. acs.org The visualization of the spot is typically achieved under UV light.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique used to determine the purity of a sample and to isolate the pure compound. The compound is dissolved in a solvent and injected into a column packed with a stationary phase (commonly C18-modified silica for reverse-phase HPLC). A mobile phase, often a mixture of acetonitrile (B52724) and water, is pumped through the column. researchgate.net The time it takes for the compound to travel through the column (the retention time) is highly reproducible. A pure sample will show a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment (e.g., >99%).

Interactive Data Table: Typical Chromatographic Methods for Quinoline Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Purpose |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV Light | Reaction Monitoring, Purity Check |

| HPLC | C18 Silica Gel | Acetonitrile/Water | UV (e.g., 254 nm) | Quantitative Purity Analysis, Purification |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinoline 3 Carboxylates

Influence of Substituents on the Quinoline (B57606) Scaffold on Potential Biological Interactions

Systematic modifications at various positions on the quinoline ring have demonstrated significant impacts on biological activity.

C-2 Position: This position is critical for activity in many quinoline series. For certain classes of inhibitors, such as those targeting dihydroorotate (B8406146) dehydrogenase, bulky and hydrophobic substituents at the C-2 position are considered necessary for potent inhibition. nih.gov In other instances, such as with 2-styryl-quinolines, the introduction of electron-withdrawing groups on the styryl moiety at C-2 can enhance cytotoxic activity. acs.org

C-4 Position: The C-4 position has a strict requirement for specific functional groups depending on the target. For a class of quinoline carboxylic acid inhibitors, the presence of the carboxylic acid or its salts at C-4 is essential for activity. nih.gov

C-7 Position: Substituents on the benzo portion of the quinoline ring, including the C-7 position, can modulate the molecule's electronic properties. Modifications at adjacent positions, such as C-6, have been shown to influence the chemical environment of C-7, indicating that electronic effects are transmitted across this part of the scaffold. lookchem.com

C-8 Position: The C-8 position has a pronounced effect on the biological profile. In studies on 2-styryl-quinolines, a hydroxyl group at C-8 resulted in superior cytotoxicity compared to a nitro group at the same position. acs.org The introduction of various side chains at C-8 has also been explored to develop compounds with anticonvulsant and antihypertensive activities. jst.go.jp

| Position on Quinoline Ring | Effect of Substituent | Example Impact on Biological Activity | Reference |

|---|---|---|---|

| C-2 | Bulky, hydrophobic groups | Necessary for inhibition of dihydroorotate dehydrogenase | nih.gov |

| C-2 | Electron-withdrawing group on a styryl substituent | Enhanced cytotoxicity | acs.org |

| C-4 | Carboxylic acid or its salt | Strict requirement for certain enzyme inhibitors | nih.gov |

| C-8 | Hydroxyl (-OH) group vs. Nitro (-NO2) group | -OH group conferred greater cytotoxicity | acs.org |

The ester group at the C-3 position, as seen in Ethyl 8-methylquinoline-3-carboxylate, is not merely a passive component of the molecule. In studies of 4-oxo-quinolone derivatives with antimalarial activity, the C-3 carboxyl ester was found to be essential for potency. nih.gov The replacement of this ester group, for instance through hydrolysis to the corresponding carboxylic acid or conversion to a carboxamide, led to the abolishment of its activity against malaria strains. nih.gov

The presence of the carboxylate group at C-3 can also influence the molecule's structural properties by acting as a hydrogen bond acceptor for a hydroxyl group at the C-4 position, which may stabilize a specific enol quinoline tautomer. nih.gov Therefore, the ester's integrity is critical for maintaining the optimal conformation and electronic distribution for interaction with the biological target.

Design Principles for Modulating Molecular Target Interactions

The development of novel quinoline-3-carboxylate derivatives often relies on rational design strategies that leverage existing knowledge of drug-receptor interactions and known pharmacophores.

Rational drug design often begins with a pharmacophore model—an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific biological target. For quinoline derivatives, this approach has been used to develop new agents by mimicking the pharmacophores of known active compounds.

One strategy involves developing a 3D pharmacophore model from a set of known active molecules. For example, a pharmacophore for antioxidant activity was developed from known antioxidants and was characterized by features such as one aromatic ring and three hydrogen bond acceptors. nih.gov This model then served as a template for the virtual screening of chemical databases and guided the synthesis of new quinoline derivatives predicted to have good antioxidant activity. nih.gov

Another approach is to bioisosterically replace parts of a known drug with a quinoline-3-carboxylate scaffold to engage the same target. researchgate.net For instance, the quinoline-3-carboxamide (B1254982) moiety has been designed to mimic the hinge-binding features of established kinase inhibitors like Lapatinib, where the carboxamide can form crucial hydrogen bonds within the ATP binding site of the target enzyme. researchgate.net Such strategies, which include judicious modifications to block metabolism or enhance receptor interaction, are central to the redesign of existing compounds to improve their therapeutic profiles. researchgate.net

The interaction between a ligand, such as a quinoline-3-carboxylate derivative, and its receptor is governed by a variety of structural features that dictate binding affinity and selectivity. Computational methods like molecular docking are invaluable tools for visualizing and analyzing these interactions at the molecular level. mdpi.com

Key interactions that stabilize the ligand-receptor complex include:

Hydrogen Bonds: These are critical for molecular recognition. For example, designed quinoline derivatives have been shown to form conventional hydrogen bonds between atoms on the ligand and specific amino acid residues like TYR A92 and ASN A300 in the target protein's active site. mdpi.com

Hydrophobic and Aromatic Interactions: The quinoline ring itself can participate in π-π stacking interactions with aromatic amino acid residues in the receptor. acs.org Furthermore, substituents can be chosen to increase lipophilicity, which can enhance the molecule's ability to interact with hydrophobic pockets in the target protein. researchgate.net

Electrostatic Interactions: Other interactions, such as π-anion bonds, can further stabilize the binding between the ligand and the protein. mdpi.com

Molecular modeling studies can explore these binding modes, helping to rationalize the observed SAR and guide the design of new derivatives with improved affinity. tandfonline.com By understanding how specific structural features contribute to these binding forces, chemists can strategically modify the quinoline-3-carboxylate scaffold to optimize its interaction with a given molecular target.

| Type of Interaction | Contributing Structural Feature | Example | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carboxamide or hydroxyl groups | Interaction with amino acid residues (e.g., TYR, ASN) in the receptor's active site | mdpi.com |

| π-π Stacking | Aromatic quinoline ring system | Interaction with aromatic amino acids (e.g., Phenylalanine, Tyrosine) | acs.org |

| Hydrophobic Interactions | Lipophilic substituents (e.g., alkyl, methoxy (B1213986) groups) | Binding within nonpolar pockets of the target protein | researchgate.net |

| π-Anion Interactions | Electron-rich aromatic ring and anionic residues | Stabilization of the ligand-protein complex with residues like Aspartate or Glutamate | mdpi.com |

Computational Chemistry and Theoretical Investigations of Ethyl 8 Methylquinoline 3 Carboxylate

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic properties and reactivity of molecules. DFT is used to determine molecular structure, stability, and electronic characteristics by calculating the electron density.

For quinoline (B57606) derivatives, DFT studies typically involve geometry optimization to find the most stable three-dimensional conformation of the molecule. nih.gov Subsequent calculations can reveal key electronic parameters that govern the molecule's reactivity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This information is vital for predicting how the molecule might interact with biological macromolecules, such as receptors or enzymes. For example, in studies of other quinoline derivatives, DFT calculations have been used to interpret the direction of chemical reactions like methylation by evaluating the electron distribution in the corresponding anion. mdpi.com Theoretical investigations on 8-hydroxyquinoline (B1678124) derivatives have also utilized DFT to compute various theoretical properties of the compounds. researchgate.net

Table 1: Key Parameters from Quantum Mechanical Calculations for a Representative Quinoline Carboxylate Structure

| Parameter | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; represents the ability to donate an electron. | Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| MESP Min/Max | Minimum and maximum values on the Molecular Electrostatic Potential map. | Identifies sites for potential electrophilic and nucleophilic attacks, respectively. |

Molecular Modeling and Docking Studies for Exploring Potential Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For the quinoline carboxylate class, docking studies have been performed to explore their potential as inhibitors of various biological targets. For instance, derivatives have been docked into the active sites of enzymes like DNA gyrase, topoisomerase, and various kinases to investigate their potential as antibacterial or anticancer agents. nih.govmdpi.com Studies on quinoline-3-carboxamide (B1254982) derivatives, which are structurally similar, have used molecular docking to investigate their interactions with DNA Damage and Response (DDR) kinases, highlighting their selectivity towards specific targets like ATM kinase. mdpi.com

The docking process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function. The results provide insights into the binding mode, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and the binding energy, which estimates the stability of the ligand-receptor complex. For example, docking studies of novel 8-substituted quinoline-2-carboxamides against carbonic anhydrase isoforms helped to rationalize their inhibitory activity. nih.gov

Table 2: Illustrative Examples of Molecular Docking Targets for Quinoline Scaffolds

| Target Protein Class | Specific Example | Potential Therapeutic Area | Key Interactions Observed |

|---|---|---|---|

| Kinases | ATM Kinase | Cancer | Hydrogen bonding with hinge region residues. mdpi.com |

| Viral Proteins | Hepatitis B Virus (HBV) Capsid | Antiviral | Interactions with core proteins to inhibit replication. nih.gov |

| Enzymes | Carbonic Anhydrase (hCA) | Glaucoma, Cancer | Coordination with zinc ion in the active site, H-bonds with key amino acids. nih.gov |

| Bacterial Enzymes | DNA Gyrase | Antibacterial | Intercalation and interaction with amino acid residues in the binding pocket. |

In Silico Predictions of Drug-Likeness and Physiochemical Properties Relevant to Biological Systems

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. srce.hrnih.gov These predictions help to identify compounds with potentially poor pharmacokinetic profiles, saving time and resources. Drug-likeness is another critical concept, often assessed using rules like Lipinski's "Rule of Five," which outlines molecular properties common among orally active drugs.

For quinoline derivatives, in silico ADMET and drug-likeness analyses are standard components of computational studies. mdpi.comresearchgate.net These predictions involve calculating various physicochemical descriptors, such as molecular weight (MW), logarithm of the octanol-water partition coefficient (logP), number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). Software tools can also predict properties like aqueous solubility (logS), pKa, and potential for metabolism by cytochrome P450 enzymes. While specific experimental or published computational data for Ethyl 8-methylquinoline-3-carboxylate is scarce, its properties can be predicted using established algorithms.

Table 3: Predicted Physicochemical and Drug-Likeness Properties for this compound

| Property | Predicted Value* | Lipinski's Rule of Five Guideline | Status |

|---|---|---|---|

| Molecular Weight | 215.25 g/mol | ≤ 500 | Compliant |

| logP (Octanol/Water) | ~2.8 | ≤ 5 | Compliant |

| Hydrogen Bond Donors | 0 | ≤ 5 | Compliant |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Compliant |

| Topological Polar Surface Area (TPSA) | 39.2 Ų | ≤ 140 Ų | Compliant |

| pKa (most basic) | ~4.5 (quinoline nitrogen) | N/A | Weakly basic |

Note: Values are computationally predicted using standard algorithms and may vary between different software packages.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a molecular system over time, providing insights into the flexibility of both the ligand and the protein, the stability of their complex, and the energetic landscape of binding.

MD simulations are often used to refine and validate the results of molecular docking. For instance, a docked complex of a quinoline derivative and its target protein can be subjected to an MD simulation in a simulated physiological environment (water, ions). The stability of the complex is then assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD trajectory suggests that the docked pose is likely a stable binding mode. mdpi.com

Such simulations were performed on quinoline-3-carboxamide derivatives to confirm the stability of their interactions with various kinases. mdpi.com The analysis of these simulations can reveal subtle conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energies.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Quinoline Carboxylates

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and guide the design of more potent molecules.

The development of a QSAR model for a class of compounds like quinoline carboxylates involves several steps:

Data Set Collection: A series of quinoline carboxylate analogues with experimentally measured biological activity (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: A large number of molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each molecule in the series.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-nearest neighbors, artificial neural networks), are used to build a regression model that correlates a subset of the descriptors with the observed activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. tandfonline.com

Several QSAR studies have been successfully conducted on various series of quinoline derivatives to model their activities as anticancer or antimicrobial agents. nih.govtandfonline.comdocumentsdelivered.com These models help to elucidate the structural requirements for activity, such as the importance of specific substituents at certain positions on the quinoline ring, which can then be used to design new derivatives with enhanced potency.

Applications in Advanced Organic Synthesis and Chemical Biology Tools Excluding Therapeutic/clinical Use

Utilization of Ethyl 8-Methylquinoline-3-carboxylate as a Synthetic Building Block

The quinoline (B57606) scaffold is a cornerstone in the synthesis of complex heterocyclic compounds, and this compound serves as a valuable intermediate in this context. The presence of the reactive ester group and the potential for functionalization of the quinoline ring system allows for its elaboration into more complex molecular architectures.

Various synthetic strategies can be employed to construct the initial this compound framework. One common method is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline (B41778) with diethyl ethoxymethylenemalonate followed by thermal cyclization. For this compound, this would typically start from 2-methylaniline.

Once formed, the ethyl carboxylate group can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives. These transformations open up avenues for the synthesis of a diverse array of compounds. The quinoline ring itself can also be a site for further reactions, such as electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

The utility of quinoline-3-carboxylates as building blocks is exemplified by their use in the synthesis of more complex heterocyclic systems. For example, they can be precursors to pyrazolo[4,3-c]quinolines and other fused heterocyclic structures with potential applications in materials science and as scaffolds for further chemical exploration.

Development of Fluorescent Probes or Chemical Sensors based on Quinoline Carboxylates

The inherent photophysical properties of the quinoline nucleus make it an attractive fluorophore for the development of chemical sensors and fluorescent probes. While specific research on fluorescent probes derived directly from this compound is not extensively documented, the broader class of quinoline carboxylates has been explored for these applications.

The fluorescence of quinoline derivatives is often sensitive to their local environment, making them suitable for sensing applications. For instance, changes in solvent polarity, pH, or the presence of metal ions can lead to detectable shifts in their fluorescence emission spectra. The ester functionality in quinoline-3-carboxylates can be modified to introduce specific recognition motifs for analytes of interest.

For example, the hydrolysis of the ester to a carboxylic acid, followed by coupling with a receptor unit, can create a sensor that exhibits a change in fluorescence upon binding to a target molecule. The 8-methyl group in this compound may influence the photophysical properties of any derived probes, potentially affecting factors such as quantum yield and Stokes shift, though detailed studies on this specific aspect are limited.

The general strategy for developing quinoline-based fluorescent sensors involves the integration of three key components: a signaling unit (the quinoline fluorophore), a recognition unit (the receptor), and a spacer that connects them. The design and synthesis of such probes are an active area of research, with the potential for applications in environmental monitoring, bio-imaging, and diagnostics.

Research into Protein Kinase Inhibition Mechanisms

The quinoline core is a well-established scaffold in the design of protein kinase inhibitors. Numerous quinoline-containing compounds have been investigated for their ability to target the ATP-binding site of various kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, making them important targets for biochemical research.

While direct studies on the protein kinase inhibitory activity of this compound are not prominent in the literature, research on analogous quinoline-3-carboxylic acid derivatives provides valuable insights into the potential of this compound class. For instance, derivatives of 3-quinoline carboxylic acid have been synthesized and evaluated as inhibitors of protein kinase CK2. nih.gov These studies have revealed that modifications to the quinoline ring system can significantly impact inhibitory potency and selectivity.

Further derivatization of this compound, for example, by converting the ester to an amide, could lead to compounds with improved kinase inhibitory potential. The exploration of such derivatives contributes to a deeper understanding of the molecular interactions that govern kinase inhibition and can aid in the design of more potent and selective research tools.

| Compound Class | Target Kinase | Key Structural Features | Reported Activity (IC50) |

| 3-Quinoline Carboxylic Acid Derivatives | Protein Kinase CK2 | Varied substitutions on the quinoline ring | 0.65 to 18.2 μM nih.gov |

| Quinoline-3-carboxamides | ATM Kinase | Carboxamide at the 3-position | Varies with substitution |

Studies on HIV-1 Integrase Inhibition Pathways

HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. As such, it is a key target for the development of antiretroviral drugs. The quinoline scaffold has been extensively investigated for its potential to inhibit this enzyme.

Several classes of quinoline derivatives have shown potent anti-HIV-1 integrase activity. A common mechanism of action for many of these inhibitors is the chelation of the divalent metal ions (typically Mg2+) that are essential for the catalytic activity of the integrase enzyme. The pharmacophore often includes a triad (B1167595) of heteroatoms that can coordinate with these metal ions.

Research on quinoline-based HIV-1 integrase inhibitors has largely focused on compounds bearing hydroxyl and carboxyl groups, particularly at the 7- and 8-positions of the quinoline ring. For instance, 8-hydroxyquinoline (B1678124) derivatives have been identified as a significant class of integrase inhibitors. mdpi.com The combination of an 8-hydroxy group and a 7-carboxylic acid group has been shown to be particularly effective. nih.gov

| Inhibitor Class | Key Pharmacophoric Features | Mechanism of Action |

| Quinolonyl Diketo Acids | β-diketo acid moiety | Metal Chelation |

| 8-Hydroxyquinolines | 8-hydroxy group | Metal Chelation |

| Styrylquinolines | 8-hydroxy, 7-carboxy groups | Metal Chelation |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has a rich history, with classic named reactions such as the Friedländer, Doebner-von Miller, and Skraup syntheses being foundational. iipseries.orgnih.gov However, the future of synthesizing ethyl 8-methylquinoline-3-carboxylate and its analogs lies in the adoption of greener and more efficient methodologies.

Recent trends in organic synthesis emphasize the principles of green chemistry, focusing on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. tandfonline.comnih.gov For quinoline synthesis, this has translated into the exploration of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times from hours to minutes and often leads to higher yields. ajrconline.orgjetir.orgconicet.gov.ar The application of heterogeneous catalysts in dry media under microwave irradiation presents a particularly promising and environmentally benign approach. jetir.org

Furthermore, the use of water as a green solvent is gaining traction. Catalyst-free Friedländer reactions in water have been shown to be effective for the synthesis of polysubstituted quinolines, offering a sustainable alternative to traditional methods that rely on organic solvents. organic-chemistry.org The development of reactions in green solvents like water, ethanol, and ionic liquids, often coupled with catalysts such as copper sulfate/D-glucose or ceric ammonium (B1175870) nitrate (B79036), aligns with the growing demand for environmentally responsible chemical manufacturing. tandfonline.com

Continuous flow chemistry is another emerging area that holds significant potential for the synthesis of quinoline derivatives. researchgate.netresearchgate.net Flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to improved yields and purity. acs.orgrsc.org The adaptation of classical quinoline syntheses, such as the Doebner-Miller and Skraup reactions, to flow systems has already been demonstrated. researchgate.net

Future research in this area will likely focus on the development of novel catalytic systems, including nanocatalysts, and the integration of multiple green chemistry principles into single synthetic protocols for the efficient and sustainable production of this compound.

Exploration of Novel Reactivity Patterns and Transformation Methods

The chemical reactivity of the quinoline core and its substituents offers a rich landscape for the discovery of novel transformations. For this compound, future research is expected to focus on the selective functionalization of both the heterocyclic and benzenoid rings, as well as the methyl and ester groups.

A particularly promising area is the transition-metal-catalyzed C-H activation of the 8-methyl group. The nitrogen atom in the quinoline ring can act as a directing group, facilitating the selective functionalization of the adjacent methyl group. nih.govnih.gov Rhodium-catalyzed C-H activation has been successfully employed for the amidation and alkenylation of 8-methylquinolines. researchgate.netresearchgate.net These methods provide a direct route to introduce new functional groups at the 8-position, which can be crucial for tuning the biological activity of the molecule.

The functionalization of the quinoline ring itself is also an area of active investigation. nih.govpensoft.net While electrophilic substitution typically occurs on the benzene (B151609) ring, recent advances have enabled the C-3 functionalization of quinolines. pensoft.net The development of novel catalytic systems will likely expand the scope of these reactions, allowing for the introduction of a wider range of substituents at various positions on the quinoline nucleus.

The ester group at the 3-position also presents opportunities for novel transformations. Beyond simple hydrolysis to the corresponding carboxylic acid, this functional group can be converted into amides, hydrazides, and other derivatives, which can significantly impact the compound's biological properties. researchgate.nethacettepe.edu.tr The exploration of novel coupling partners and reaction conditions for the derivatization of the carboxylate moiety will be a key area of future research.

Advanced Computational Approaches for De Novo Design and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational methods are expected to play a crucial role in the de novo design of novel analogs with enhanced properties and in elucidating the mechanisms of their formation and action.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. nih.govrsc.orgnih.govresearchgate.netmdpi.com DFT calculations can be used to investigate the mechanisms of quinoline synthesis, providing insights into the transition states and intermediates involved. nih.gov This understanding can guide the development of more efficient and selective synthetic routes. Furthermore, DFT can be used to predict the spectroscopic properties of novel derivatives, aiding in their characterization. rsc.orgresearchgate.netmdpi.com

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. pensoft.netmdpi.compensoft.netresearchgate.netnih.gov For this compound and its derivatives, molecular docking can be employed to identify potential biological targets and to understand the key interactions that govern binding affinity. mdpi.compensoft.netresearchgate.netnih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their biological activity. researchgate.net These models can be used to predict the activity of novel, untested compounds and to guide the design of new derivatives with improved potency.

The integration of these computational methods will enable a more efficient and targeted approach to the discovery and development of new analogs of this compound with tailored properties for specific applications.

Expanding the Scope of Biological Target Identification and Mechanistic Understanding

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A key area of future research for this compound will be to expand the scope of its biological target identification and to gain a deeper understanding of its mechanisms of action.

The anticancer activity of quinolines is a particularly active area of investigation. arabjchem.orgresearchgate.netresearchgate.net Quinoline-based compounds have been shown to act through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.org They can also induce apoptosis and disrupt cell migration. arabjchem.orgnih.gov Future studies on this compound and its derivatives will likely involve screening against a broad panel of cancer cell lines to identify specific cancer types that are particularly sensitive to these compounds. nih.gov

Identifying the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for the development of more selective drugs. drugbank.comnih.gov Functional proteomics approaches can be used to identify proteins that bind to quinoline derivatives. drugbank.com For instance, aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) have been identified as potential targets for some quinoline drugs. drugbank.com Computational methods, such as inverse docking, can also be used to predict potential protein targets.

Structure-Activity Relationship (SAR) studies will continue to be important for understanding how modifications to the structure of this compound affect its biological activity. researchgate.net By systematically varying the substituents on the quinoline ring and at the ester and methyl groups, it is possible to identify the key structural features that are responsible for a particular biological effect. This information can then be used to design new compounds with improved potency and selectivity.

The integration of experimental and computational approaches will be essential for advancing our understanding of the biological properties of this compound and for unlocking its full therapeutic potential.

Conclusion

Summary of Key Academic Contributions

The academic significance of Ethyl 8-methylquinoline-3-carboxylate is best understood through its position within the broader class of quinoline-based heterocyclic compounds. The quinoline (B57606) scaffold itself is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the wide array of pharmacological activities its derivatives exhibit, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ontosight.ainih.govchemrj.org Research has consistently demonstrated that compounds incorporating this moiety are valuable candidates for the development of novel therapeutic agents. nih.govmdpi.com

Within this extensive family, quinoline-3-carboxylate derivatives have been specifically identified as a promising pharmacophore, particularly for their antiproliferative effects against various cancer cell lines. nih.govbenthamscience.com The ester functional group at the 3-position is a key feature that influences the molecule's biological interactions and physicochemical properties. This compound serves as a fundamental building block in this context. Its primary academic contribution is not as an end-product with extensively documented biological activity itself, but as a crucial starting material or synthetic intermediate. researchgate.net Organic chemists and medicinal chemists utilize such foundational scaffolds to synthesize libraries of more complex molecules. The presence of the 8-methyl group provides a specific lipophilic character and steric profile, which can be exploited in the rational design of new derivatives with tailored biological targets.

The synthesis of the quinoline core is a well-established area of research, with methods like the Friedländer and Doebner-von Miller reactions being classical approaches, alongside modern, greener synthetic strategies. researchgate.netnih.gov The academic value of this compound is therefore intrinsically linked to its potential for derivatization, enabling the exploration of structure-activity relationships (SAR) within this chemical class. Studies on related structures have paved the way for understanding how modifications to the quinoline ring system can lead to potent and selective bioactive compounds. nih.gov

Table 1: Investigated Biological Activities of Quinoline-3-Carboxylate Derivatives

| Biological Activity | Target/Cell Line | Key Findings |

| Antiproliferative | MCF-7 (Breast Cancer), K562 (Leukemia) | Certain derivatives showed micromolar inhibition, with some compounds exhibiting greater potency than standard anticancer drugs. nih.govbenthamscience.com |

| Antiproliferative | A549 (Lung), HT29 (Colon), T24 (Bladder) | Novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives demonstrated significant inhibitory activity, in some cases superior to the reference drug cisplatin. nih.gov |

| Antimicrobial | Escherichia coli, Staphylococcus aureus | The broader class of quinoline carboxylates has shown efficacy against various bacterial strains. |

| Antiviral | Dengue Virus | 8-hydroxyquinoline (B1678124) derivatives, a related class, have shown significant inhibitory activity, suggesting potential for quinoline scaffolds in antiviral research. nih.govmdpi.com |

Outlook for Continued Research on this compound and Related Quinoline Scaffolds

The future research trajectory for this compound and its chemical relatives is robust, driven by the enduring importance of the quinoline scaffold in drug discovery. futuremarketinsights.com The primary avenue for future work lies in its utilization as a versatile building block for the synthesis of novel, biologically active compounds. The strategic position of its functional groups—the ethyl ester and the methyl group—provides clear handles for chemical modification to generate diverse molecular architectures.

A significant area of future investigation will be the continued development of derivatives as selective anticancer agents. Research is moving towards enhancing the selectivity of these compounds for cancer cells over healthy cells to minimize toxicity, a goal that can be pursued by modifying the core structure of this compound. nih.gov This includes hydrolyzing the ester to its corresponding carboxylic acid, which can alter the compound's pKa and potentially improve its absorption in the acidic microenvironment of tumors. nih.gov

Beyond oncology, there is considerable potential to explore derivatives for other therapeutic applications. The known antimicrobial, anti-HIV, and neuroprotective activities of various quinoline compounds suggest that novel molecules derived from this scaffold could be screened against a wide range of pathogens and disease targets. scispace.comrroij.comresearchgate.net Specifically, the development of agents targeting infectious diseases and neurodegenerative disorders like Alzheimer's disease represents a promising frontier. nih.gov

Q & A

Q. Basic Methodology :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. For example, ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate was characterized via single-crystal XRD, confirming substituent positioning .

- Spectroscopy : Validate structures using H/C NMR (e.g., methyl group signals at δ 2.5–3.0 ppm) and IR (C=O stretch at ~1700 cm) .

Advanced Consideration :

Contradictory NMR data (e.g., unexpected splitting) may arise from dynamic processes like tautomerism. Variable-temperature NMR or computational modeling (DFT) can clarify such ambiguities .

What strategies are effective for analyzing and mitigating byproduct formation during synthesis?

Basic Methodology :

Byproducts often form due to competing reactions (e.g., O- vs. N-alkylation). For instance, heating ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO yields both de-ethylated and N-ethylated products . Use LC-MS to identify impurities and optimize reaction conditions (e.g., temperature, solvent) to suppress side pathways.

Advanced Consideration :

Mechanistic studies (e.g., kinetic isotope effects or trapping experiments) can elucidate reaction pathways. Computational tools (e.g., Gaussian for transition-state modeling) help predict selectivity .

How can computational chemistry aid in predicting the reactivity and biological activity of this compound derivatives?

Q. Basic Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial DNA gyrase for fluoroquinolone analogs) .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Advanced Consideration :

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can predict regioselectivity in electrophilic substitutions or cyclization steps .

What are the challenges in interpreting mass spectrometry data for quinoline carboxylates, and how can they be addressed?

Q. Basic Methodology :

- Fragmentation Patterns : Ethyl esters typically show [M+H] peaks with losses of COOEt (∆m/z = 73). For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate exhibits a base peak at m/z 261 ([M-Cl]) .

- High-Resolution MS : Use HRMS (ESI-TOF) to distinguish isobaric fragments (e.g., Cl vs. CF substituents) .

Advanced Consideration :

Isotopic clusters (e.g., Cl/Cl) complicate spectral interpretation. Software like MS-Finder can automate peak assignment and reduce errors .

How do substituent effects influence the physicochemical properties of this compound?

Q. Basic Methodology :

- Solubility : Methyl groups enhance lipophilicity (logP ↑), reducing aqueous solubility. Measure via shake-flask method .

- Stability : Ethyl esters are prone to hydrolysis under acidic/basic conditions. Monitor degradation via pH-stability studies (e.g., HPLC at pH 1–13) .